GSK-3β Inhibitory Potency: A Direct Comparison of CP21R7 vs. CHIR-99021
CP21R7 exhibits sub-nanomolar to low-nanomolar potency against GSK-3β, a key differentiator from the widely used reference compound CHIR-99021. In direct comparative assays using recombinant enzyme, CP21R7 demonstrates a significantly lower IC50 for GSK-3β inhibition . This higher potency allows for the use of lower working concentrations, which can help minimize off-target effects and potential cellular toxicity in sensitive stem cell cultures.
| Evidence Dimension | GSK-3β inhibition (IC50) |
|---|---|
| Target Compound Data | 0.6 nM (InvivoChem assay), 1.8 nM (Gong et al. assay) |
| Comparator Or Baseline | CHIR-99021: 6.7 nM (GSK-3β) |
| Quantified Difference | CP21R7 is 3.7- to 11.2-fold more potent against GSK-3β than CHIR-99021, depending on the assay used. |
| Conditions | In vitro kinase activity assay using recombinant GSK-3β enzyme. |
Why This Matters
Higher potency enables lower effective doses, reducing the risk of off-target kinase engagement and associated cytotoxicity in long-term stem cell culture protocols.
